1-Pentadecanesulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentadecane-1-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18/h2-15H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKZBJAVASNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067598 | |
| Record name | 1-Pentadecanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31169-63-8 | |
| Record name | 1-Pentadecanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31169-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentadecanesulfonic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031169638 | |
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| Record name | 1-Pentadecanesulfonic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentadecanesulfonic acid | |
| Source | EPA DSSTox | |
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| Record name | Pentadecane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.895 | |
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| Record name | 1-PENTADECANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X458EF24JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing of 1 Pentadecanesulfonic Acid
The synthesis of alkylsulfonic acids can be achieved through various chemical routes. Common methods include the sulfoxidation of alkanes, where alkanes react with a mixture of sulfur dioxide and oxygen under irradiation. wikipedia.org Another approach involves the addition of bisulfite to terminal alkenes or the alkylation of bisulfite with alkyl halides. wikipedia.org The oxidation of thiols also presents a viable pathway to produce sulfonic acids. wikipedia.org For long-chain sulfonic acids like 1-pentadecanesulfonic acid, hydrolysis of the corresponding sulfonyl halides is a frequently employed method. wikipedia.org
Physicochemical Properties of 1 Pentadecanesulfonic Acid
1-Pentadecanesulfonic acid is characterized by its long hydrophobic pentadecyl chain and a strongly acidic sulfonate group. Due to their polarity, sulfonic acids like this one tend to be crystalline solids or viscous, high-boiling liquids. wikipedia.org The sodium salt of this compound typically appears as a white to off-white solid or powder and is soluble in water. cymitquimica.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H32O3S | lookchem.comnih.gov |
| Molecular Weight | 292.48 g/mol | chemicalbook.com |
| Density | 0.992 g/cm³ (Predicted) | lookchem.comchemicalbook.com |
| pKa | 1.84 ± 0.50 (Predicted) | lookchem.comchemicalbook.com |
| XLogP3 | 6.3 | lookchem.comnih.gov |
| Hydrogen Bond Donor Count | 1 | lookchem.comnih.gov |
| Hydrogen Bond Acceptor Count | 3 | lookchem.comnih.gov |
Chemical Reactivity and Mechanistic Studies of 1 Pentadecanesulfonic Acid
Acidic Properties and Proton Transfer Mechanisms
1-Pentadecanesulfonic acid (C₁₅H₃₂O₃S) is classified as a Brønsted-Lowry acid, meaning it is a substance capable of donating a proton (a hydrogen ion, H⁺) to another molecule or ion. wikipedia.orgwikipedia.org The acidic nature of this compound stems from the sulfonic acid group (-SO₃H) attached to the long pentadecyl alkyl chain. In solution, particularly in polar solvents like water, the hydrogen atom of the sulfonic acid group can be released as a proton, forming a pentadecanesulfonate anion (C₁₅H₃₁O₃S⁻) and a hydronium ion (H₃O⁺). wikipedia.org
The process of proton transfer is a fundamental aspect of its acidic behavior. savemyexams.com When this compound encounters a base (a proton acceptor), a proton is transferred from the sulfonic acid group to the base. csbsju.edu This transfer is a key step in many reactions where this compound acts as a catalyst. The long alkyl chain, while not directly participating in the proton transfer, influences the compound's physical properties, such as its solubility and surfactant characteristics.
The general mechanism for proton transfer can be represented as:
C₁₅H₃₁SO₃H + B ⇌ C₁₅H₃₁SO₃⁻ + HB⁺
Where 'B' represents a generic base. The forward reaction is the donation of a proton, and the reverse reaction is the acceptance of a proton by the conjugate base, the pentadecanesulfonate anion. csbsju.edu
Formation of Salts and Esters
Phenyl 1-pentadecanesulfonate can be synthesized in the laboratory through the reaction of 1-pentadecanesulfonyl chloride with phenol. This reaction is typically performed in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct. The reaction proceeds under mild conditions to form the sulfonate ester bond.
The general reaction is as follows:
C₁₅H₃₁SO₂Cl + C₆H₅OH + C₅H₅N → C₁₅H₃₁SO₃C₆H₅ + C₅H₅NH⁺Cl⁻
Phenyl 1-pentadecanesulfonate is noted for its amphiphilic properties, where the phenyl group provides a hydrophobic character and the sulfonate group offers a hydrophilic component. This structural feature makes it useful in applications requiring surface tension reduction and emulsion stabilization. It is also used as an environmentally friendly plasticizer for various polymers, including polyurethane (PU) and polyvinyl chloride (PVC), due to its excellent plasticizing effects and resistance to saponification. made-in-china.com
Table 1: Properties of Phenyl 1-pentadecanesulfonate
| Property | Value |
|---|---|
| CAS Number | 91082-17-6 |
| Molecular Formula | C₂₁H₃₆O₃S |
| Appearance | Not specified |
| Key Application | Plasticizer |
This compound readily reacts with bases to form salts. A common example is the formation of sodium 1-pentadecanesulfonate (C₁₅H₃₁NaO₃S) through the neutralization of this compound with sodium hydroxide.
The reaction is:
C₁₅H₃₁SO₃H + NaOH → C₁₅H₃₁SO₃Na + H₂O
Sodium 1-pentadecanesulfonate is a white to off-white solid or powder that is soluble in water. cymitquimica.com The presence of the sodium salt enhances its ionic character. cymitquimica.com This compound is well-known for its surfactant properties, which arise from its molecular structure, featuring a long, hydrophobic alkyl chain and a hydrophilic sulfonate headgroup. cymitquimica.com This amphiphilic nature allows it to form micelles in solution, making it effective as a detergent, emulsifier, and dispersant. cymitquimica.com It is also noted for its stability over a range of pH conditions and temperatures. cymitquimica.com
Table 2: Properties of Sodium 1-Pentadecanesulfonate
| Property | Value |
|---|---|
| CAS Number | 5896-54-8 |
| Molecular Formula | C₁₅H₃₁NaO₃S |
| Molecular Weight | 314.46 g/mol |
| Appearance | White powder to crystal |
| Key Property | Surfactant |
Role as a Brønsted Acid Catalyst in Organic Reactions
As a Brønsted acid, this compound can donate a proton to a reactant, thereby activating it for a subsequent chemical transformation. wikipedia.org This catalytic role is crucial in a variety of organic reactions. The general principle of Brønsted acid catalysis involves the protonation of a substrate, which increases its electrophilicity and lowers the activation energy of the reaction. wikipedia.orgrsc.org
For instance, in acid-catalyzed aldol (B89426) condensations, the acid protonates a carbonyl group, making the carbonyl carbon more susceptible to nucleophilic attack. oberlin.edumasterorganicchemistry.com The reaction kinetics of such processes are often dependent on the concentration of the acid catalyst and the substrate. oberlin.edu The rate-limiting step in many acid-catalyzed reactions is the proton transfer or the subsequent step involving the protonated intermediate. oberlin.edumasterorganicchemistry.com While specific kinetic studies for this compound are not widely published, the kinetics of similar long-chain alkyl sulfonic acids in reactions like aldol condensations have been investigated. These studies often show that the reaction rate increases with the concentration of the acid. oberlin.edu
The effectiveness of a Brønsted acid catalyst can be influenced by the solvent and the nature of the reactants. In polar solvents, strong acids can lead to "specific catalysis," where the reaction rate is primarily dependent on the concentration of protonated solvent molecules (e.g., H₃O⁺). wikipedia.org
In reactions such as the Fischer esterification, a Brønsted acid like this compound can efficiently catalyze the formation of an ester from a carboxylic acid and an alcohol by protonating the carbonyl oxygen of the carboxylic acid. wikipedia.org This enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.
The long alkyl chain of this compound can also play a role in its catalytic performance, particularly in reactions involving non-polar substrates, by improving its solubility and interaction with the reactants in organic media. While detailed studies on the selectivity and efficiency of this compound in a wide range of organic transformations are limited in publicly available literature, its properties are analogous to other sulfonic acids like toluenesulfonic acid and polystyrene sulfonate, which are widely used as effective acid catalysts in organic synthesis. wikipedia.org The choice of a specific sulfonic acid catalyst often depends on factors like solubility, steric hindrance, and the desired reaction conditions.
Applications in Polymer Science and Materials Engineering
Utilization of 1-Pentadecanesulfonic Acid Derivatives as Specialty Additives
Derivatives of this compound, particularly its phenyl esters, have carved a niche as specialty additives in the polymer industry. These compounds are valued for their ability to modify and enhance the properties of various polymeric materials, acting as high-performance plasticizers.
Alkylsulfonic Phenyl Esters as Plasticizers for Polymeric Systems
Phenyl 1-pentadecanesulfonate, a notable alkylsulfonic phenyl ester, serves as an effective plasticizer. Plasticizers are substances incorporated into a plastic or elastomer to enhance its flexibility, workability, or distensibility. hallstarindustrial.com In essence, they are high-boiling organic solvents that transform rigid materials into more pliable ones. hallstarindustrial.com Alkylsulfonic phenyl esters, including the C15 variant, are recognized as environmentally friendly plasticizers with excellent gelling properties. made-in-china.compalmarychem.com
A key attribute of phenyl 1-pentadecanesulfonate as a plasticizer is its broad compatibility with a wide range of polymers. made-in-china.comcymitquimica.com It is effectively used in formulations based on:
Polyvinyl Chloride (PVC): Enhancing flexibility for applications like films, profiles, and flooring. palmarychem.com
Polyurethane (PU): Used in the production of items such as waterproof coatings and sealants. made-in-china.compalmarychem.com
Natural Rubber (NR): Improving the processing and final properties of rubber goods. made-in-china.com
Styrene-Butadiene Rubber (SBR): Aiding in the manufacture of various rubber articles. made-in-china.com
This wide-ranging compatibility makes it a versatile choice for formulators looking to achieve specific performance characteristics across different polymer systems. made-in-china.com The compatibility extends to other rubbers as well, including acrylonitrile-butadiene rubber (NBR) and chloroprene (B89495) rubber (CR). made-in-china.com
The incorporation of phenyl 1-pentadecanesulfonate imparts several beneficial properties to the final material:
Saponification Resistance: It exhibits outstanding resistance to saponification, which is the chemical breakdown by an alkali. This is a significant advantage over common plasticizers like DEHP, especially in applications where the material will be in contact with water or alkaline substances. made-in-china.compalmarychem.com
UV Resistance: The ester demonstrates excellent weather and UV resistance, which is crucial for outdoor applications to prevent material degradation from sunlight exposure. made-in-china.com
Electrical Insulation: It possesses good electrical insulation properties, making it suitable for use in electrical applications such as insulation films and cable granules. made-in-china.compalmarychem.com
The following table summarizes the key properties influenced by the use of Phenyl 1-pentadecanesulfonate as a plasticizer.
| Property Enhanced | Description | Compatible Polymers |
| Saponification Resistance | High resistance to chemical degradation by alkaline substances. | PVC, PU, NR, SBR, NBR, CR |
| UV Resistance | Excellent stability when exposed to ultraviolet radiation. | PVC, PU, NR, SBR, NBR, CR |
| Electrical Insulation | Good dielectric properties, preventing the flow of electric current. | PVC, PU, NR, SBR, NBR, CR |
Role in Surfactant Chemistry and Self-Assembly Systems
This compound and its salts are classic examples of anionic surfactants, molecules that play a important role in various chemical and industrial processes due to their ability to alter surface and interfacial properties.
Anionic Surfactant Behavior and Micellization
The sodium salt of this compound is an anionic surfactant. cymitquimica.com Anionic surfactants are characterized by a negatively charged head group. chemicalbook.com When dissolved in a solvent like water, these molecules dissociate, yielding a negatively charged surface-active anion and a cation (in this case, sodium). chemicalbook.com The this compound anion consists of a long, hydrophobic (water-repelling) 15-carbon alkyl chain and a hydrophilic (water-attracting) sulfonate head group. cymitquimica.comcymitquimica.com
This dual nature, known as amphiphilicity, drives the formation of organized structures called micelles in a solution. cymitquimica.comchemicalbook.com Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules spontaneously self-assemble. scispace.comnih.gov In aqueous solutions, they form spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic sulfonate heads form an outer shell, interacting with the surrounding water molecules. chemicalbook.comnih.gov This micellization is a key aspect of their function as detergents, emulsifiers, and dispersants. cymitquimica.com The formation of micelles is an entropy-driven process, largely due to the release of water molecules that were structured around the hydrophobic chains. scispace.com
Interactions in Colloidal Systems
The surfactant properties of this compound are central to its interactions within colloidal systems. A colloidal system is a mixture where one substance of microscopically dispersed insoluble particles is suspended throughout another substance. uu.nl Due to their amphiphilic structure, surfactants like sodium 1-pentadecanesulfonate position themselves at the interface between different phases, such as oil and water. cymitquimica.com
In a colloidal dispersion, the adsorption of anionic surfactant molecules onto the surface of the dispersed particles can lead to stabilization. The hydrophobic tails of the surfactant adsorb onto the particle surface, while the negatively charged hydrophilic heads extend into the surrounding liquid. This creates an electrostatic repulsion between the particles, preventing them from aggregating and settling out—a process known as flocculation. frontiersin.org This stabilizing effect is fundamental to the function of emulsifiers and dispersants.
Conversely, interactions between anionic surfactants and other components in a colloidal system, such as cations, can lead to precipitation or flocculation of the surfactant itself. frontiersin.org The self-assembly of these surfactants into micelles is a primary example of their role in creating organized colloidal structures. nih.gov These dynamic interactions are harnessed in a wide array of applications, from cleaning products to advanced materials synthesis. nih.gov
Advanced Catalytic Research Utilizing 1 Pentadecanesulfonic Acid and Sulfonated Materials
Homogeneous Catalysis with Alkylsulfonic Acids
Alkylsulfonic acids are a class of organic acids that serve as effective homogeneous catalysts in a variety of chemical transformations. Their utility stems from their strong Brønsted acidity, comparable to mineral acids, combined with better solubility in organic solvents. Unlike some mineral acids, they are generally non-oxidizing, which is advantageous for reactions involving sensitive organic molecules. The structure of the alkyl group can be tailored to influence properties such as solubility and surfactant activity. Long-chain alkylsulfonic acids, in particular, exhibit unique properties due to their amphiphilic nature, possessing a polar sulfonic acid head and a nonpolar hydrocarbon tail.
Applications in Esterification and Condensation Reactions
Long-chain alkylsulfonic acids, such as 1-pentadecanesulfonic acid and the more widely studied dodecylbenzenesulfonic acid (DBSA), are potent catalysts for esterification and condensation reactions. Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental process in the synthesis of fragrances, solvents, and biofuels. Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are similarly crucial in organic synthesis.
The catalytic efficacy of these long-chain acids is attributed to their strong acidity, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. DBSA has proven to be an efficient, mild, and eco-friendly Brønsted acid catalyst for various transformations, including the synthesis of 1,1-diacetates and the acetylation of alcohols and phenols under solvent-free conditions. Its surfactant properties can also play a role, potentially forming microemulsions that increase the interfacial area and contact between reactants, thereby enhancing reaction rates.
Recent research has also explored sulfonic acid-functionalized ionic liquids (SAILs) as catalysts. One such study synthesized a SAIL with a long, lipophilic C15 alkyl chain, which demonstrated high catalytic performance in the esterification of oleic acid with ethanol. Its enhanced solubility in the reaction mixture was a key factor in its effectiveness. Under microwave heating conditions, this C15-chain SAIL achieved approximately 98% conversion to fatty acid ethyl esters (FAEE), showcasing performance slightly higher than similar SAILs with shorter chains.
The table below presents comparative data on the catalytic performance of various homogeneous acid catalysts in esterification reactions, highlighting the effectiveness of sulfonic acids.
| Catalyst | Reaction | Substrates | Conditions | Conversion/Yield | Reference |
| Dodecylbenzenesulfonic acid (DBSA) | Esterification | Fatty acid and various alcohols | Mild, solvent-free | 74% - 99% conversion | |
| p-Toluenesulfonic acid (PTSA) | Esterification | Stearic acid and ethanol | 150 °C | >90% conversion | |
| Sulfuric Acid | Esterification | Stearic acid and ethanol | 150 °C | >95% conversion | |
| C15-chain Sulfonic Acid Ionic Liquid | Esterification | Oleic acid and ethanol | 100 °C, 2h (Conventional) | ~98% conversion |
Development of Heterogeneous Catalysts Incorporating Sulfonic Acid Moieties
To overcome the challenges associated with homogeneous catalysts, such as corrosion, product contamination, and difficulty in separation and reuse, significant research has focused on developing solid, heterogeneous acid catalysts. Immobilizing sulfonic acid (-SO₃H) groups onto solid supports combines the high catalytic activity of sulfonic acids with the practical advantages of a heterogeneous system. These solid catalysts are crucial for creating more sustainable and economically viable industrial processes.
Sulfonated Organic and Carbon Materials for Acid-Catalyzed Processes
Sulfonated carbon materials have emerged as highly promising solid acid catalysts due to their low cost, high stability, and tunable properties. These catalysts are typically prepared by the incomplete carbonization of organic precursors like carbohydrates, biomass, or lignosulfonate, followed by sulfonation with concentrated sulfuric acid. This process generates a material with a network of polycyclic aromatic carbon sheets functionalized with -SO₃H groups, as well as other oxygen-containing groups like carboxylic (-COOH) and phenolic hydroxyl (-OH).
The catalytic activity of these materials is primarily due to the strong Brønsted acidity of the sulfonic acid groups. They have been successfully applied in various acid-catalyzed reactions, particularly in the esterification of fatty acids for biodiesel production. For instance, a sulfonated carbon catalyst derived from the agro-industrial waste of murumuru kernel shells achieved a 97.2% conversion of oleic acid to its methyl ester. Similarly, a sulfonated carbonaceous material prepared from lignosulfonate, a waste product from the paper industry, showed catalytic activity in esterification comparable to the commercial resin Amberlyst-15, despite having a lower sulfonic acid group density. This high efficiency is attributed to the unique structure of the carbon catalyst, which features hydrophobic domains and hydrophilic edges where the acid sites are located, potentially improving reactant accessibility.
The properties and performance of these sulfonated carbon catalysts can be tuned by varying the precursor and the synthesis conditions, as shown in the table below.
| Carbon Precursor | Sulfonation Conditions | SO₃H Density (mmol/g) | Surface Area (m²/g) | Catalytic Application (Example) | Conversion | Reference |
| Lignosulfonate | H₂SO₄, 160 °C, 7h | 1.24 | 1.8 | Esterification of cyclohexanecarboxylic acid | 91% (8h) | |
| Murumuru Kernel Shell | H₂SO₄, 200 °C, 4h | 1.13 | 1.76 | Esterification of oleic acid | 97.2% (1.5h) | |
| Activated Carbon | Aryl diazonium salt reduction | 0.64 | 602 | Esterification of acetic acid | ~20% (6h) |
Sulfonated Silica (B1680970) and Polymer-Supported Catalysts
Besides carbon, sulfonic acid groups can be immobilized on other supports like silica and organic polymers. These materials are widely used as robust, reusable solid acid catalysts.
Polymer-Supported Catalysts: Ion-exchange resins, such as those based on sulfonated polystyrene-divinylbenzene (PS-DVB), are well-established solid acid catalysts. Commercial examples include Amberlyst and Purolite resins. Hypercrosslinked polymers, which possess high surface areas and a well-developed porous structure, have shown superior activity compared to traditional macroporous resins, especially for reactions involving bulky molecules like long-chain fatty acids. The enhanced performance is attributed to the high accessibility of the acid sites within the polymer network. Another approach involves using materials like a phenolsulfonic acid-formaldehyde resin (PAFR), which has demonstrated high activity in the esterification of long-chain fatty acids with 2-ethyl hexyl alcohol, outperforming commercial resins.
Silica- and Zeolite-Supported Catalysts: Silica, with its high surface area and thermal stability, is an excellent support for sulfonic acid groups. The functionalization is typically achieved by grafting or co-condensation with organosilanes containing a terminal sulfonic acid group. These materials combine the benefits of a solid support with tunable hydrophobicity, which can be advantageous for reactions in aqueous media. A novel approach integrates sulfonic acid functionality within the porous structure of zeolites. By functionalizing the intra-pore voids of zeolite Beta with phenethyl-sulfonic acid sites, researchers have created a catalyst with strong Brønsted acidity, hydrophobicity, and the shape-selective benefits of confinement. This sulfonated zeolite showed superior turnover numbers in the alkylation of 2-methylfuran (B129897) with acetone (B3395972) compared to conventional zeolites and commercial sulfonic acid catalysts.
Mechanistic Insights into Catalytic Activity and Catalyst Design
Understanding the fundamental principles that govern the activity of sulfonic acid-based catalysts is essential for designing more efficient and durable materials. The catalytic mechanism is intrinsically linked to the nature of the acid sites, the influence of the support material, and the interaction with reactants at a molecular level.
Brønsted Acidity in Solid Catalytic Systems
The catalytic activity of sulfonated materials is overwhelmingly derived from their Brønsted acidity. A Brønsted acid is a species that can donate a proton (H⁺). In sulfonated catalysts, the sulfonic acid group (-SO₃H) is the primary Brønsted acid site. The hydrogen atom of the hydroxyl moiety is highly acidic due to the strong electron-withdrawing effect of the sulfonyl group (-SO₂-), which stabilizes the resulting sulfonate anion (-SO₃⁻).
In a typical acid-catalyzed reaction like esterification, the catalytic cycle begins with the protonation of the substrate by the -SO₃H group. For example, the carbonyl oxygen of a carboxylic acid is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the alcohol nucleophile. After subsequent steps involving proton transfer and the elimination of water, the ester product is formed, and the catalytic -SO₃H site is regenerated.
Catalyst Stability and Reusability Considerations
The long-term performance and economic viability of catalytic processes heavily depend on the stability and reusability of the catalyst. For this compound and related sulfonated materials used in heterogeneous catalysis, these factors are of paramount importance. The primary challenges to their stability revolve around the potential deactivation of the catalyst through various physical and chemical pathways.
A significant pathway for catalyst deactivation is the loss of active components, particularly the leaching of sulfonic acid (-SO₃H) groups from the support material into the reaction medium. nih.govresearchgate.net This phenomenon is a common issue for many solid acid catalysts and leads to a direct reduction in the number of available active sites for the reaction. researchgate.net The stability of the bond between the sulfonic acid group and the support is therefore critical. For instance, studies on sulfated zirconia have shown that a weak enlace between the sulfate (B86663) anion group and the support can lead to the easy leaching of functional groups, necessitating regeneration after only a few cycles. mdpi.com The presence of water in the reaction media is often a key factor that provokes the leaching of the -SO₃H group, leading to catalyst deactivation. mdpi.com
Research into sulfonated carbon catalysts has identified leaching as a primary cause of decreased activity during initial reaction cycles. researchgate.net Elemental analysis and NMR results of liquid reaction mixtures post-reaction have confirmed that the deactivation was caused by the leaching of polycyclic aromatic hydrocarbons containing SO₃H groups. researchgate.net Similarly, while sulfonated activated carbons can be effective, they are susceptible to deactivation due to the leaching of -SO₃H groups, especially under hydrothermal conditions. researchgate.net
Another identified deactivation mechanism involves the ion exchange of protons from the sulfonic acid groups with cations present in the aqueous feed. nih.gov This process reduces the Brønsted acidity of the catalyst, thereby lowering its activity. However, this mode of deactivation can be reversible; the catalytic activity can often be restored by treating the spent catalyst with strong Brønsted acids. nih.gov In some biomass conversion processes, deactivation can also occur from the active sites being covered by reaction byproducts, such as humins. researchgate.net
To address these stability issues, various strategies have been developed. One approach involves modifying the catalyst's structure to enhance its stability. For example, replacing organic propyl linkers with phenyl groups in arenesulfonic MCM-41 has been shown to produce a more stable sulfonic acid catalyst that is less prone to deactivation from the leaching of -SO₃H groups in the presence of water. mdpi.com The development of hydrophobic solid acid catalysts has also been explored to improve water resistance and stability. beilstein-journals.org
The reusability of a catalyst is a direct measure of its stability under operational conditions. Numerous studies have demonstrated the potential for recycling sulfonated materials, although with varying degrees of success. The ability to be easily recovered, for example by filtration, and reused over multiple cycles without a significant loss of activity is a key advantage of solid acid catalysts. aurak.ac.aeresearchgate.netrsc.org
Detailed research findings on the reusability of various sulfonated catalysts are presented below.
Table 1: Reusability of Various Sulfonated Catalysts in Catalytic Reactions
| Catalyst | Reaction | Number of Cycles | Performance/Activity Loss | Source |
|---|---|---|---|---|
| Sulfonic acid-functionalized MIL-101 (S-MIL-101) | Esterification | 5 | No loss of catalytic activity observed. | researchgate.netrsc.org |
| Sulfonic acid-functionalized silica nanoparticles (nanocatalyst 6) | Esterification of linoleic acid | 5 | Maintained high stability and reusability. | rsc.org |
| PEG-SAC (SO₃H-bearing carbonaceous solid catalyst) | Synthesis of pyran derivatives | 5 | Minor loss of activity (95% yield in run 1 vs. 92% in run 5). SO₃H content decreased from 1.48 mmol/g to 1.31 mmol/g. | researchgate.net |
| Sulfonated orange peel catalyst | Esterification of oleic acid | 5 | Conversion decreased from 96.51% to 83.29%. Sulfur content dropped from 4.73 wt.% to 3.25 wt.%. | frontiersin.org |
The data indicates that the stability and reusability of sulfonated catalysts are highly dependent on the specific formulation of the catalyst and the reaction conditions. While some catalysts, like S-MIL-101 and functionalized titania, exhibit excellent stability over several runs mdpi.comrsc.org, others, such as those derived from biomass, show a more noticeable decline in performance attributed to the leaching of sulfur-containing species. researchgate.netfrontiersin.org Therefore, careful consideration of the catalyst design, including the choice of support material and the method of functionalization, is crucial for developing robust and reusable catalysts for industrial applications.
Derivatives and Their Functional Applications in Chemical Biology and Pharmaceutical Chemistry Research
Investigation of 1-Phosphono-1-pentadecanesulfonic Acid as a Bioactive Scaffold
A significant area of research has been the development of alpha-phosphonosulfonic acids, where a phosphonate (B1237965) group is added to the carbon alpha to the sulfonate group. This creates a geminal phosphonosulfonate structure that has shown considerable promise as a bioactive scaffold, particularly in the design of enzyme inhibitors.
The design of alpha-phosphonosulfonate derivatives is rooted in the principle of transition state mimicry. Phosphonic acids are structurally similar to phosphate (B84403) esters but are much more stable against hydrolysis. nih.gov This makes them excellent isosteric mimics of phosphate-containing substrates or intermediates in enzymatic reactions. nih.gov The alpha-phosphonosulfonate scaffold, in particular, was designed to mimic the putative ion pair intermediate formed from farnesyl diphosphate (B83284) (FPP) during the reaction catalyzed by squalene (B77637) synthase. acs.org
The synthesis of these derivatives can be complex. However, asymmetric routes have been developed to efficiently produce specific enantiomers of alpha-phosphonosulfonates. acs.org These methods are crucial as enzymes often exhibit stereospecificity, meaning one enantiomer may be significantly more active than the other. acs.org General methods for preparing phosphonic acids often involve the dealkylation of dialkyl phosphonates. A common and mild method for this final step is the McKenna reaction, which uses bromotrimethylsilane (B50905) followed by methanolysis. beilstein-journals.orgmdpi.com
Alpha-phosphonosulfonic acids have been identified as potent and selective inhibitors of squalene synthase. acs.orgnih.gov This enzyme catalyzes the first committed step in the biosynthesis of cholesterol, making it a key target for the development of cholesterol-lowering agents. acs.orgacs.org
Research has shown that these compounds can effectively inhibit rat microsomal squalene synthase. For instance, studies have demonstrated that the (S)-enantiomer of a specific alpha-phosphonosulfonate derivative is a significantly more potent inhibitor of squalene synthase than its (R)-enantiomer, with IC₅₀ values of 68 nM and 1120 nM, respectively. acs.org This 16-fold difference in potency highlights the enzyme's ability to discriminate between the two enantiomers. acs.org The inhibitory activity of various biphenyl (B1667301) and diphenyl ether alpha-phosphonosulfonate derivatives has been evaluated, showing good potency when administered intravenously in animal models. acs.org
The table below summarizes the inhibitory potency of selected alpha-phosphonosulfonate enantiomers against rat liver squalene synthase.
| Compound | Enantiomer | Squalene Synthase IC₅₀ (nM) |
| 1 | (S) | 68 |
| 1 | (R) | 1120 |
Data sourced from the Journal of the American Chemical Society. acs.org
These findings underscore the potential of the 1-phosphono-1-pentadecanesulfonic acid scaffold in designing powerful inhibitors for enzymes involved in critical biological pathways like cholesterol biosynthesis. While effective, the oral bioavailability of these acidic compounds can be low, leading to further research into prodrug strategies to improve their absorption. acs.orgnih.gov
Other Functional Derivatives and Their Research Applications
Beyond enzyme inhibition, the chemical structure of 1-pentadecanesulfonic acid lends itself to the creation of derivatives for analytical purposes, although this area is less explored than its use in bioactive scaffolds.
The surfactant properties of this compound, stemming from its long hydrophobic alkyl chain and hydrophilic sulfonate head, make its derivatives potentially useful in various analytical techniques. cymitquimica.com
Ion-Pairing Reagents in Chromatography: Long-chain alkyl sulfonates are commonly used as anionic ion-pairing reagents in reverse-phase high-performance liquid chromatography (HPLC). welch-us.commasontechnology.ieshimadzu.com These reagents are added to the mobile phase to enhance the retention and improve the peak shape of cationic (basic) analytes on non-polar stationary phases like C8 or C18. welch-us.comtechnologynetworks.com The alkyl sulfonate pairs with the positively charged analyte, forming a neutral, hydrophobic ion pair that has a greater affinity for the stationary phase. tcichemicals.com The retention effect typically increases with the length of the alkyl chain. masontechnology.ie A derivative like sodium 1-pentadecanesulfonate would be a strong ion-pairing reagent due to its 15-carbon chain, suitable for retaining cationic compounds that elute too quickly under standard reverse-phase conditions. masontechnology.ie
Potential for Fluorescent Probes: While specific fluorescent probes based on this compound are not widely reported, the fundamental structure is amenable to modification. Fluorescent labels could theoretically be attached to the pentadecyl chain. Such a derivative would be an amphiphilic molecule with a fluorescent reporter group, potentially useful for studying biological membranes or the binding sites of proteins that interact with fatty acids or lipids. nih.gov For example, fluorescently-labeled long-chain fatty acid analogs have been developed to study fatty acid metabolism in cells. biorxiv.org Similarly, a functionalized this compound could serve as a probe in fluorescence-based assays. The synthesis of such probes often involves reacting a functional group on the target molecule with an activated form of a fluorescent dye. bachem.com
Theoretical and Computational Chemistry Studies of 1 Pentadecanesulfonic Acid
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic charge distribution. For a molecule like 1-pentadecanesulfonic acid, these calculations can elucidate the behavior of both its long hydrocarbon tail and its polar sulfonic acid headgroup.
Conformational Analysis and Stability
The long, flexible 15-carbon alkyl chain of this compound can adopt numerous spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable, lowest-energy structures.
Quantum chemical methods, particularly Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), are well-suited for this purpose. nih.gov Calculations would involve systematically rotating the dihedral angles along the alkyl chain and around the C-S bond to map out the potential energy surface. The most stable conformation is typically an all-trans (anti) arrangement of the carbon backbone, which minimizes steric hindrance. Other conformations, such as those with gauche arrangements, would be higher in energy. The stability of these conformers is determined by their calculated relative energies. mdpi.com For sulfonamides, which share the SO₂ group, DFT and MP2 methods have been used to determine that conformers with specific orientations of the amino group relative to the oxygen atoms are the most stable. mdpi.com
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|
| 1 | 180° | 0.0 | All-trans, fully extended chain (lowest energy) |
| 2 | 60° | +3.8 | Single gauche kink near the headgroup |
| 3 | 120° | +7.2 | Multiple gauche interactions |
Note: This table is illustrative, based on typical energy differences for alkyl chains. Actual values would require specific quantum chemical calculations.
Acidity Constant (pKa) Predictions and Solvation Effects
The acidity constant (pKa) is a critical parameter that defines the protonation state of the sulfonic acid group at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent. nih.gov
This is typically achieved using a thermodynamic cycle (Born-Haber cycle) that breaks the process down into gas-phase deprotonation and the solvation energies of the species involved. columbia.edu Quantum mechanical methods like DFT are used to calculate the gas-phase energies, while solvation effects are incorporated using models like the Polarizable Continuum Model (PCM) or the Reference Interaction Site Model (RISM). nih.govmdpi.com The accuracy of pKa predictions is highly dependent on the accurate calculation of the solvation free energies, especially that of the proton (H+), which is often calibrated with experimental data. nih.govmdpi.com The choice of solvent model is critical, as the pKa can shift significantly between different media, such as water and dimethyl sulfoxide (B87167) (DMSO), due to differences in solvent polarity and hydrogen bonding capabilities. rowansci.com
Table 2: Predicted pKa of this compound in Different Solvents
| Solvent | Dielectric Constant | Predicted pKa | Primary Solvation Effect |
|---|---|---|---|
| Water | 78.4 | ~ -1.5 | High stabilization of ions (H₃O⁺ and R-SO₃⁻) |
| DMSO | 46.7 | ~ 0.9 | Strong stabilization of the proton, weaker anion solvation |
Note: This table presents expected trends. Precise values require specific calculations using established quantum chemical protocols.
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemistry focuses on individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing a dynamic view of processes like surfactant aggregation.
Modeling of Surfactant Behavior and Micelle Formation
As an amphiphilic molecule, this compound acts as a surfactant, self-assembling in water to form spherical structures called micelles above a certain concentration (the critical micelle concentration, or CMC). MD simulations are a primary tool for investigating this process at the molecular level. researchgate.net
A typical simulation would involve placing numerous pentadecyl sulfonate anions and their counter-ions (e.g., sodium) randomly in a box of water molecules. The simulation then tracks the positions and velocities of all atoms over nanoseconds. Research on sodium pentadecyl sulfonate (the salt of this compound) has shown that micelle formation is a dynamic process that occurs through the formation of smaller premicellar associates. researchgate.net These initial clusters gradually grow by incorporating more surfactant molecules until a stable micelle is formed. Such simulations have shown that for sodium pentadecyl sulfonate at a concentration of 263 mmol L⁻¹, stable micelles form within approximately 46 nanoseconds. researchgate.net The hydrophobic alkyl tails aggregate in the core to minimize contact with water, while the polar sulfonate headgroups remain on the surface, interacting with water and counter-ions. researchgate.netresearchgate.net
Table 3: Key Findings from MD Simulation of Pentadecyl Sulfonate Micellization
| Parameter | Value/Observation | Source |
|---|---|---|
| System Components | Sodium Pentadecyl Sulfonate, Water | researchgate.net |
| Surfactant Concentration | 263 mmol L⁻¹ | researchgate.net |
| Formation Mechanism | Aggregation via premicellar associates | researchgate.net |
| Time to Micelle Formation | ~46 ns | researchgate.net |
Interactions with Polymer Matrices
Surfactants are often combined with polymers in various formulations. MD simulations can model the interactions between this compound and different polymer matrices to understand how they associate. These interactions are driven by a combination of electrostatic and hydrophobic forces. mdpi.comnih.gov
For instance, the negatively charged sulfonate headgroup of this compound would have a strong electrostatic attraction to positively charged functional groups on a polymer (e.g., protonated amines). Conversely, it would be repelled by negatively charged groups (e.g., carboxylates). mdpi.com The long hydrophobic pentadecyl tail can associate with hydrophobic segments of the polymer chain. inkworldmagazine.com Simulations can quantify these interactions, revealing how surfactant molecules might bind to a polymer, potentially forming polymer-surfactant complexes. This binding typically begins at a concentration known as the critical aggregation concentration (CAC), which is often lower than the CMC. mdpi.com The nature of these interactions influences the macroscopic properties of the mixture, such as viscosity and stability. mdpi.cominkworldmagazine.com
Table 4: Potential Interactions Between this compound and Polymer Functional Groups
| Polymer Functional Group | Charge | Primary Interaction with Sulfonate Headgroup | Primary Interaction with Pentadecyl Tail |
|---|---|---|---|
| Amine (-NH₃⁺) | Positive | Electrostatic Attraction | Hydrophobic Association |
| Carboxylate (-COO⁻) | Negative | Electrostatic Repulsion | Hydrophobic Association |
| Hydroxyl (-OH) | Neutral (Polar) | Hydrogen Bonding | Hydrophobic Association |
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of molecules with their physical properties or biological activity. wikipedia.org For derivatives of this compound, SAR modeling could be used to predict properties like CMC, surface tension, or a specific biological effect (e.g., antimicrobial activity) without needing to synthesize and test every compound. nih.govuq.edu.au
The process involves several steps:
Data Set Generation: A series of this compound derivatives is defined (e.g., varying alkyl chain length, adding branches, or introducing different functional groups).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). nih.govnih.gov
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a mathematical model that links the descriptors to the activity of interest. nih.gov
Validation: The model's predictive power is rigorously tested to ensure it is robust and not just a result of chance correlation. wikipedia.org
For surfactant derivatives, QSAR models have been successfully developed to predict properties like the CMC, where descriptors related to molecular size and electronic structure are often found to be important. nih.gov
Table 5: Hypothetical SAR Data for this compound Derivatives
| Derivative | Chain Length | Molecular Weight ( g/mol ) | LogP (Calculated) | Predicted CMC (mM) |
|---|---|---|---|---|
| 1-Tridecanesulfonic acid | 13 | 278.46 | 5.2 | 8.5 |
| This compound | 15 | 306.51 | 6.2 | 2.1 |
| 1-Heptadecanesulfonic acid | 17 | 334.57 | 7.2 | 0.5 |
Note: This table is for illustrative purposes. The predicted CMC values are hypothetical and intended to show the expected trend where longer, linear chains lead to lower CMCs, while branching increases it.
Environmental Aspects in Chemical Research: Occurrence and Analytical Detection
Identification as Non-Intentionally Added Substances (NIAS) in Materials
Non-intentionally added substances (NIAS) are chemical compounds that are present in a material but have not been added for a technical reason during the production process. Their presence can be a result of impurities in raw materials, reaction by-products, or degradation products. The identification of NIAS is a significant area of research, particularly for materials that come into contact with food.
Recent analytical research has identified 1-Pentadecanesulfonic acid as a NIAS in food contact materials. Specifically, a study investigating compounds migrating from the sealant of food cans detected this compound in food simulants. researchgate.netresearchgate.net This finding is significant as the migration of this compound was found to be above the specific migration limit established by European Regulation 10/2011/EU. researchgate.netresearchgate.net
The identification was achieved using advanced analytical techniques, namely ultra-high-performance liquid chromatography coupled with ion mobility quadrupole time-of-flight mass spectrometry (UHPLC-IM-QTOF-MS). researchgate.net This methodology allows for the separation and identification of compounds with a high degree of confidence. The study highlights the importance of sophisticated analytical screening for NIAS in food packaging to ensure consumer safety.
A summary of the findings from the migration study is presented in the interactive table below.
Research on Environmental Pathways and Analytical Monitoring
The presence of this compound as a migrant from food contact materials necessitates an understanding of its potential environmental pathways and the development of methods for its monitoring in various environmental compartments.
While specific standardized methods for the detection of this compound in environmental samples such as water or soil are not widely documented in the reviewed literature, general analytical techniques for long-chain alkanesulfonic acids are applicable. These methods typically involve a form of chromatography coupled with mass spectrometry.
High-performance liquid chromatography (HPLC) is a common technique for the separation of non-volatile compounds like sulfonic acids. When coupled with a mass spectrometer (LC-MS), it provides high sensitivity and selectivity for the detection and quantification of these substances at trace levels in complex environmental matrices. For instance, UPLC-QTOF-MS has been effectively used in identifying pesticide metabolites, demonstrating its utility for complex environmental analysis.
The table below outlines general analytical approaches that could be adapted for the detection of this compound in environmental samples.
Specific academic studies on the environmental fate and transformation of this compound are limited. However, research on the biodegradation of long-chain alkylbenzene sulfonates provides insights into the potential environmental behavior of this compound. The primary degradation mechanism for similar compounds is microbial biodegradation of the alkyl chain.
Under aerobic conditions, linear alkylbenzene sulfonates are generally considered to be readily biodegradable. The degradation process typically begins with the oxidation of the alkyl chain. For long-chain alkanes, this can be initiated by monooxygenase enzymes. The subsequent steps often involve beta-oxidation, which progressively shortens the alkyl chain.
Future Perspectives and Advanced Research Opportunities
Development of Novel Synthetic Routes
The synthesis of 1-pentadecanesulfonic acid and other long-chain alkanesulfonic acids is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methodologies. Traditional methods for the synthesis of alkanesulfonic acids include the sulfoxidation of alkanes and the oxidation of thiols. wikipedia.org
One established industrial method for producing alkylsulfonic acids involves the sulfoxidation of alkanes, where a mixture of sulfur dioxide and oxygen is irradiated to react with the alkane. wikipedia.org Another common route is the oxidation of thiols (RSH) to their corresponding sulfonic acids (RSO3H). wikipedia.orggoogle.com This can be achieved using various oxidizing agents. For instance, the oxidation of 1-butanethiol (B90362) to 1-butanesulfonic acid has been demonstrated using dimethyl sulfoxide (B87167) as the oxidant in the presence of a catalyst. google.com
Recent research has also explored the synthesis of long-chain linear alkylbenzene sulfonic acids, which are structurally related to this compound. One patented method involves the alkylation of benzene (B151609) with long-chain linear alpha-olefins (C18-C26) followed by sulfonation. google.com This process highlights the industrial approach to producing long-chain sulfonated surfactants.
Future research in this area is likely to focus on the development of catalytic systems that can directly and selectively functionalize the terminal position of long-chain alkanes like pentadecane (B166386). nih.gov This would circumvent the need for pre-functionalized starting materials such as 1-pentadecanethiol (B1583259). Additionally, exploring greener reaction conditions, such as the use of solvent-free reactions and recyclable catalysts, is a key objective. rsc.org
| Synthetic Route | Description | Key Features |
| Sulfoxidation of Alkanes | Direct reaction of alkanes with sulfur dioxide and oxygen under irradiation. | Industrial relevance for surfactant production. wikipedia.org |
| Oxidation of Thiols | Conversion of 1-pentadecanethiol to this compound using an oxidizing agent. | A common laboratory and potential industrial method. wikipedia.orggoogle.com |
| Alkylation and Sulfonation | Alkylation of an aromatic ring with a long-chain olefin followed by sulfonation. | Relevant to the synthesis of related long-chain sulfonated surfactants. google.com |
Exploration of New Catalytic Systems
The development of novel catalytic systems is crucial for improving the synthesis and application of this compound. Research is ongoing to find catalysts that offer higher activity, selectivity, and stability.
One promising area is the use of solid acid catalysts. For example, sulfonic acid-functionalized mesoporous materials have been developed and shown to have excellent catalytic activities in various organic reactions. rsc.orguq.edu.au These materials can be synthesized to have ultra-high acid concentrations, making them more active than commercial resins like Amberlyst 15. rsc.org The functionalization can be achieved by co-condensation of organosilanes followed by oxidation of thiol groups to sulfonic acid groups. uq.edu.au
Metal-based catalysts are also being explored. For instance, metal complexes of sulfonic acid derivatives of triphenylphosphine (B44618) are used as homogeneous catalysts in two-phase systems for organic synthesis. britannica.com The sulfonic acid groups enhance the water solubility of the catalyst, facilitating its separation from the organic product phase.
Future research will likely focus on the design of bifunctional catalysts that can perform multiple reaction steps in a single pot, for example, the direct conversion of pentadecane to this compound. The development of nanocatalysts with high surface area and tailored active sites is another area of intense investigation.
Advanced Materials Applications and Nanotechnology Integration
The self-assembly of long-chain alkanesulfonic acids, including this compound, into highly ordered monolayers on various substrates is a key area of research with significant potential in advanced materials and nanotechnology. These self-assembled monolayers (SAMs) can modify the surface properties of materials, enabling new functionalities.
For instance, SAMs of long-chain phosphonic acids, which are structurally similar to sulfonic acids, have been shown to be mechanically robust and can act as lubricants to protect underlying substrates. nih.gov It is anticipated that this compound SAMs would exhibit similar properties.
In the field of optoelectronics, SAMs are being investigated as hole-transporting layers in perovskite solar cells. rsc.orgsciopen.com The use of SAMs can improve the interface between the perovskite layer and the electrode, leading to higher efficiency and stability. sciopen.com The ability to tune the properties of the SAM by varying the length of the alkyl chain and the nature of the headgroup makes them highly versatile for this application.
Furthermore, the integration of this compound into nanomaterials, such as nanoparticles and nanosheets, can lead to new hybrid materials with unique properties. For example, functionalizing nanoparticles with this compound can improve their dispersibility in various solvents and provide a platform for further chemical modification.
| Application Area | Role of this compound | Potential Impact |
| Surface Modification | Formation of self-assembled monolayers (SAMs) to alter surface properties. | Improved lubrication, corrosion resistance, and biocompatibility. nih.gov |
| Perovskite Solar Cells | As a hole-transporting layer to enhance device performance and stability. | Development of more efficient and durable solar energy technologies. rsc.orgsciopen.com |
| Nanomaterial Functionalization | To improve the dispersibility and functionality of nanoparticles. | Creation of novel hybrid materials for catalysis, sensing, and biomedical applications. |
Interdisciplinary Research in Chemical Biology and Environmental Science
The unique properties of this compound also present opportunities for interdisciplinary research in chemical biology and environmental science.
In chemical biology, the interaction of long-chain sulfonic acids with biological systems is of interest. The oxidation of cysteine thiols in proteins can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. nih.govnih.gov While the formation of sulfonic acid is generally considered irreversible, understanding the mechanisms of this process is crucial for elucidating the role of oxidative stress in cellular signaling and disease. nih.govresearchgate.net Long-chain sulfonic acids could serve as model compounds to study these processes.
In environmental science, the biodegradability of anionic surfactants like this compound is a key concern. nih.govhibiscuspublisher.com Research into the microbial degradation pathways of these compounds is essential for assessing their environmental impact. nm.govnih.gov The biodegradation of linear alkylbenzene sulfonates (LAS), which are structurally similar to this compound, has been studied extensively. hibiscuspublisher.comhibiscuspublisher.com These studies show that the degradation process is influenced by factors such as temperature and the presence of specific microbial consortia. nih.gov Understanding the fate of this compound in the environment will be critical for its sustainable use.
Future research in this area could involve the development of biosensors for the detection of long-chain sulfonic acids in environmental samples and the engineering of microorganisms with enhanced capabilities for their bioremediation.
Q & A
Q. What are the key physicochemical properties of 1-Pentadecanesulfonic acid, and how are they determined experimentally?
The molecular formula (C15H31NaO3S) and CAS registry (5896-54-8) are critical for identification . Key properties include solubility in polar solvents (e.g., water, methanol) and thermal stability, assessed via thermogravimetric analysis (TGA). For sulfonic acid derivatives like this compound, ion-pair chromatography (IPC) is a standard analytical method to quantify purity and detect impurities . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are used to confirm structural features, such as the sulfonate group (-SO3⁻) and alkyl chain conformation .
Q. What experimental protocols are recommended for synthesizing this compound derivatives?
Synthesis typically involves sulfonation of pentadecane using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C). Post-reaction neutralization with sodium hydroxide yields the sodium salt (e.g., Sodium 1-Pentadecanesulfonate) . Critical parameters include reaction time, stoichiometry, and purification via recrystallization or column chromatography. Researchers must monitor reaction progress using thin-layer chromatography (TLC) and validate product purity via high-performance liquid chromatography (HPLC) .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
While the compound is not classified as hazardous under GHS, standard precautions apply: use fume hoods to avoid inhalation of aerosols, wear nitrile gloves and lab coats to prevent skin contact, and store in airtight containers at room temperature away from oxidizers . Waste must be segregated and disposed of via certified chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can experimental design address challenges in studying this compound’s interactions with lipid bilayers?
To investigate its surfactant properties, use Langmuir-Blodgett troughs to measure surface tension reduction and critical micelle concentration (CMC). Molecular dynamics simulations can model alkyl chain penetration into lipid bilayers. Experimental variables include pH (to study ionization effects) and temperature (to assess thermodynamic stability). Replicate experiments across multiple lipid compositions (e.g., DPPC vs. cholesterol-containing membranes) to account for biological variability .
Q. What methodologies resolve contradictory data on the environmental toxicity of this compound?
Discrepancies in ecotoxicity studies (e.g., aquatic vs. soil systems) may arise from differences in bioavailability or degradation pathways. Apply lifecycle analysis (LCA) to assess persistence across matrices and use standardized OECD test guidelines (e.g., OECD 201 for algal toxicity). Cross-validate findings with high-resolution mass spectrometry (HRMS) to track degradation products and quantify bioaccumulation potential .
Q. How can researchers optimize chromatographic separation of this compound isomers?
Ion-pair reversed-phase HPLC with sodium 1-decanesulfonate as a mobile-phase additive enhances resolution of structural isomers . Optimize parameters:
Q. What statistical approaches are suitable for analyzing clustered data in studies of this compound’s biological activity?
For clustered data (e.g., repeated measurements in cell cultures), use mixed-effects models to account for within-cluster correlations. Bayesian hierarchical models are advantageous for small sample sizes. Report intraclass correlation coefficients (ICC) to quantify data dependency and adjust p-values using Bonferroni correction for multiple comparisons .
Methodological Resources
- Synthesis & Characterization : Follow protocols in and for reproducible synthesis and purity validation.
- Toxicity Studies : Adopt EPA frameworks () for ecological risk assessment.
- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and avoid common pitfalls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
